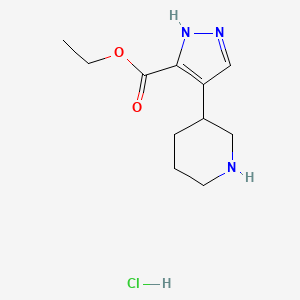
Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3O2 and its molecular weight is 259.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research on related compounds showcases advancements in organic synthesis and the development of heterocyclic chemistry. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents to produce various naphthalene and pyridine derivatives indicates a broad utility in synthesizing complex organic structures (Harb et al., 1989). This research is vital for developing novel pharmaceuticals and materials with specific properties.
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, designed from molecular hybridization, have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors. Compounds within this class, particularly ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated significant activity in vitro, highlighting the potential for new therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Pesticide Synthesis
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate serves as an intermediate in synthesizing chlorantraniliprole, a pesticide. This showcases the compound's application in agricultural chemistry, providing a route to more effective and potentially environmentally friendly pest control solutions (Yeming Ju, 2014).
Fluorescence and Ligand Design
Novel compounds derived from ethyl pyrazole-5-carboxylate demonstrated strong fluorescence, suggesting applications in materials science for developing new fluorescent materials and probes (Pei Yan et al., 2018). Additionally, the study of pyrazole derivatives as cannabinoid receptor antagonists contributes to our understanding of receptor-ligand interactions and the development of drugs targeting the cannabinoid system (Lan et al., 1999).
Anticancer Research
Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as anticancer agents, revealing several compounds with potent activity. This research demonstrates the compound's potential in developing new anticancer therapies (Rehman et al., 2018).
Properties
IUPAC Name |
ethyl 4-piperidin-3-yl-1H-pyrazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)10-9(7-13-14-10)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIKSAYJEHOIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Cyano-2-phenylvinyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2607900.png)
![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)


![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)






![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

